N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-N2-(2-hydroxyethyl)oxalamide
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Description
The compound "N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-N2-(2-hydroxyethyl)oxalamide" is a structurally complex molecule that appears to be designed for high-affinity binding to certain receptors. While the provided papers do not directly discuss this compound, they offer insights into related structures and their interactions with biological targets. For instance, the first paper discusses derivatives of N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide, which shares a similar piperazine ring and a substituted benzamide moiety with the compound .
Synthesis Analysis
The synthesis of related compounds, such as those described in the second paper, involves a tandem palladium-catalyzed oxidative aminocarbonylation-cyclization process . This method could potentially be adapted for the synthesis of the compound , considering the presence of a benzo[d][1,3]dioxol moiety, which is similar to the 2,3-dihydrobenzo[1,4]dioxine derivatives synthesized in the study . The reaction conditions described, including the use of PdI2, KI, and N,N-dimethylacetamide (DMA) solvent at elevated temperatures and pressures, might be relevant for the synthesis of the target compound.
Molecular Structure Analysis
The molecular structure of the compound likely includes a benzo[d][1,3]dioxol moiety, a piperazine ring, and an oxalamide group. The stereochemistry and configuration of the molecule could be crucial for its binding affinity and selectivity. The second paper provides an example of how X-ray diffraction analysis can be used to establish the configuration around double bonds in similar compounds . Such analytical techniques could be employed to determine the precise molecular structure of the compound .
Chemical Reactions Analysis
The chemical reactivity of the compound would be influenced by its functional groups. The presence of an amide bond, as discussed in the first paper, can affect the binding affinity to dopamine D(4) receptors when modified . Similarly, the oxalamide group in the target compound could play a significant role in its reactivity and interaction with biological targets. The piperazine ring is a common feature in pharmaceuticals and can engage in various chemical reactions, potentially affecting the pharmacological profile of the compound.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound, such as solubility, melting point, and stability, would be influenced by its molecular structure. The presence of the benzo[d][1,3]dioxol and fluorophenyl groups could affect the compound's lipophilicity, which in turn would influence its absorption and distribution in biological systems. The papers provided do not offer direct information on the physical and chemical properties of the specific compound, but the methodologies and analyses used for related compounds could be applied to gain insights into these properties .
Scientific Research Applications
Antimicrobial Activity
Research by Mishra and Chundawat (2019) highlights the synthesis of related compounds showing significant antimicrobial activity against bacterial strains such as P. aeruginosa, S. aureus, and E. coli, as well as fungal strain C. albicans. These compounds were synthesized through nucleophilic substitution reactions, reductions, and fluorinations, indicating a methodological approach to enhancing antimicrobial efficacy (Mishra & Chundawat, 2019).
Receptor Mechanism Studies
Piccoli et al. (2012) investigated the effects of selective orexin receptor antagonists on compulsive food consumption in a model of binge eating in rats. The study provides insight into the role of orexin-1 receptor mechanisms in binge eating, suggesting potential applications of related compounds in treating eating disorders with a compulsive component (Piccoli et al., 2012).
Receptor Affinity and Drug Development
Moussa et al. (2010) described the synthesis and evaluation of N-(benzofuran-2-ylmethyl)-N'-benzylpiperazines for their sigma-1 receptor affinity, identifying compounds with potential applications in neurodegenerative disease imaging and treatment. This research indicates the importance of structural modifications in enhancing receptor affinity and selectivity, which is critical in drug development processes (Moussa et al., 2010).
properties
IUPAC Name |
N'-[2-(1,3-benzodioxol-5-yl)-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]-N-(2-hydroxyethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27FN4O5/c24-17-2-4-18(5-3-17)27-8-10-28(11-9-27)19(14-26-23(31)22(30)25-7-12-29)16-1-6-20-21(13-16)33-15-32-20/h1-6,13,19,29H,7-12,14-15H2,(H,25,30)(H,26,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSEINGALWBMEKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(CNC(=O)C(=O)NCCO)C3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27FN4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-N2-(2-hydroxyethyl)oxalamide |
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